N-(2-Amino-2-oxoethyl)-3-oxobutyramide

Description

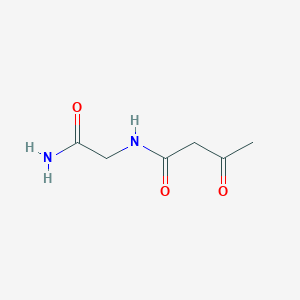

N-(2-Amino-2-oxoethyl)-3-oxobutyramide is an organic compound featuring a 3-oxobutyramide backbone substituted with a 2-amino-2-oxoethyl group. The 3-oxobutyramide moiety is critical for its reactivity, enabling applications in organic synthesis, dyes, and materials science. The amino-oxoethyl group may enhance solubility or facilitate hydrogen bonding, distinguishing it from related compounds .

Properties

CAS No. |

19206-95-2 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

N-(2-amino-2-oxoethyl)-3-oxobutanamide |

InChI |

InChI=1S/C6H10N2O3/c1-4(9)2-6(11)8-3-5(7)10/h2-3H2,1H3,(H2,7,10)(H,8,11) |

InChI Key |

RNRMBJKSBHBTFK-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)CC(=O)NCC(=O)N |

Other CAS No. |

19206-95-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2,4-Dimethylphenyl)-3-oxobutyramide

- Structure : The amide nitrogen is substituted with a 2,4-dimethylphenyl group.

- CAS Number : Catalog # sc-228631 (priced at $300/250 g) .

- Applications: Used in organic synthesis and molecular dynamics studies. Serves as a precursor for novel synthetic strategies due to its steric and electronic properties.

- Key Difference : The aromatic dimethyl group enhances stability but reduces water solubility compared to aliphatic substituents.

Azo Dye Derivatives Containing 3-Oxobutyramide

- Example : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]

- Structure : Complex azo-bridged compound with chloro and methoxy substituents.

- Applications :

- Key Difference: The azo linkage and aromatic chloro groups confer thermal stability and vivid coloration, unlike non-azo analogs.

N-(2-Ethylhexyl)-3-oxobutyramide

- CAS Number : 585-74-0 .

- Structure : Branched aliphatic (2-ethylhexyl) substituent.

- Applications : Likely used in polymer additives or surfactants due to its hydrophobic chain.

- Key Difference: The ethylhexyl group improves lipid solubility, making it suitable for non-polar matrices.

Structural and Functional Analysis

Table 1: Comparative Overview of 3-Oxobutyramide Derivatives

Research Findings and Market Insights

- Synthetic Utility : Aliphatic 3-oxobutyramides (e.g., ethylhexyl derivatives) are easier to synthesize via direct amidation, while aryl-substituted variants require coupling agents or catalysts .

- Market Trends: Azo-linked 3-oxobutyramides dominate the dye sector, with a projected compound annual growth rate (CAGR) of 3.8% (2020–2046) due to demand in emerging economies .

- Biomedical Potential: Amino-oxoethyl substituents (as in the target compound) are hypothesized to improve biocompatibility, warranting further study for drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.